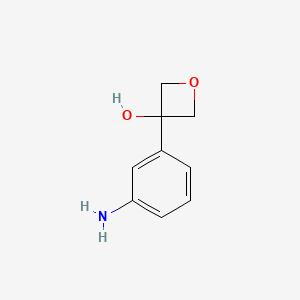
3-(3-Aminophenyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Aminophenyl)oxetan-3-ol” is a chemical compound with the molecular formula C9H11NO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of oxetan-3-ol, a similar compound, has been achieved through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
Oxetan-3-ol, a similar compound, has been shown to undergo ring-opening reactions under the action of various nucleophiles . These reactions provide a convenient synthetic approach to 1,2-diol monoesters .Scientific Research Applications
- Regioselectivity : Researchers have achieved regioselective ring opening of terminal epoxides with 2-bromobenzoic acid, leading to efficient oxetan-3-ol synthesis .
Organic Synthesis and Methodology
Natural Product Synthesis
Mechanism of Action
Target of Action
Oxetanes, the core structure of this compound, have been used in medicinal chemistry due to their attractive polar and low molecular weight motifs .
Mode of Action
Without specific information on “3-(3-Aminophenyl)oxetan-3-ol”, it’s difficult to describe its exact mode of action. Oxetanes have been shown to improve the metabolic stability, solubility, and lipophilicity of target molecules for drug discovery purposes .
Biochemical Pathways
Oxetanes have been used as replacements for various functional groups in bioactive compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Oxetanes are known to improve the physicochemical properties of drug-like molecules .
Result of Action
Without specific studies on “3-(3-Aminophenyl)oxetan-3-ol”, it’s difficult to describe the exact molecular and cellular effects of its action. Oxetanes have been used to modulate important physicochemical properties of molecules, including aqueous solubility, lipophilicity, and metabolic stability .
Action Environment
The stability and reactivity of oxetanes can be influenced by factors such as temperature and ph .
Safety and Hazards
The safety data sheet for Oxetan-3-ol, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid contact with skin, eyes, or clothing, and to wash hands before breaks and immediately after handling the product .
Future Directions
The reaction of carboxylic acids with terminal epoxides, a key step in the synthesis of compounds like “3-(3-Aminophenyl)oxetan-3-ol”, still calls for further investigations . In some works, the regioselectivity was not good enough, while in other works, insufficient regioselectivity data were reported . Therefore, future research could focus on improving the regioselectivity of this reaction.
properties
IUPAC Name |
3-(3-aminophenyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDDHRFXPUVOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)
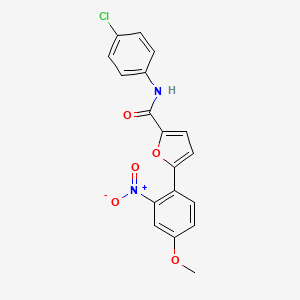
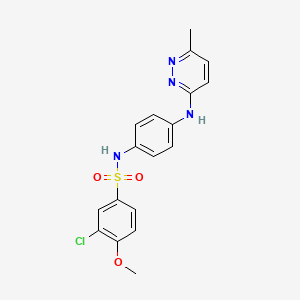

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)
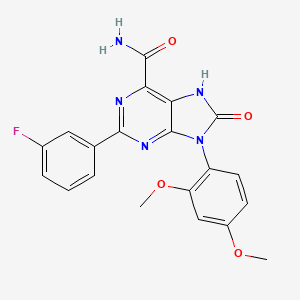

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
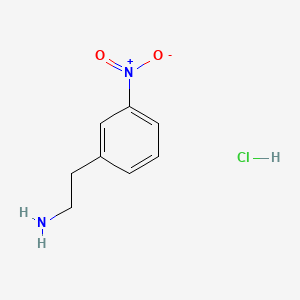
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)